molecular formula C12H13NO3 B8313879 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

Cat. No. B8313879
M. Wt: 219.24 g/mol
InChI Key: GQODVGKEVQQEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethoxy-5-ethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H13NO3/c1-3-8-6-5-7-9-10(8)11(14)16-12(13-9)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

GQODVGKEVQQEND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(OC2=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl lithium (4.69 ml, 1.4M, Aldrich) was added to a suspension of cuprous iodide (0.62 gm) in anhydrous ether under argon at -78° C. The solution was stirred at -25° C. for 25 min. This solution was added to a solution of 2-ethoxy-5-bromomethyl-4H-3,1-benzoxazin-4-one (200 mg) in 15 ml anhydrous ether and 3 ml dry tetrahydrofuran at -60° C. Reaction was monitored by TLC until reaction completion. The reaction was quenched with saturated ammonium chloride solution and filtered. The filtrate was extracted in the usual manner. The ethereal layer was washed with water, dried over magnesium sulphate and evaporated to give an oil. The material was purified by thick layer chromatography (Rf =0.75, 3-% ethyl acetate: petroleum ether), to give 2-ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one, m.p. 89°-91° C., H NMR: 1.3, 1.5 (2t, 6H, 2CH3), 3.2 (q, 2H, CH2), 4.5 (q, 2H, OCH2CH3), 7.2 (m, 2H, ArH), 7.6 (t, 1H, ArH).
Quantity
4.69 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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